3-Hydroxyphenyl 3-methoxybenzoate
Overview
Description
3-Hydroxyphenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H12O4 It is a type of ester formed from the reaction between 3-hydroxyphenol and 3-methoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl 3-methoxybenzoate typically involves the esterification reaction between 3-hydroxyphenol and 3-methoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymes like lipase in a solvent-free environment . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of immobilized enzymes, such as lipase B from Candida antarctica, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyphenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 3-hydroxyphenol and 3-methoxybenzoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: Similar structure but lacks the methoxy group.
3-Methoxybenzoic acid: Similar structure but lacks the hydroxy group.
4-Hydroxy-3-methoxybenzoate: Similar structure but with different positions of the hydroxy and methoxy groups.
Uniqueness
3-Hydroxyphenyl 3-methoxybenzoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-hydroxyphenyl) 3-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-6-2-4-10(8-12)14(16)18-13-7-3-5-11(15)9-13/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLFUMEYPRRNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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